3-Methyl-4-(morpholin-4-ylmethyl)aniline
Description
3-Methyl-4-(morpholin-4-ylmethyl)aniline (CAS: 112900-82-0) is a substituted aniline derivative featuring a methyl group at the 3-position and a morpholinylmethyl group at the 4-position of the benzene ring . Its molecular formula is C12H17N2O (MW: 205.28 g/mol). The morpholine ring contributes to enhanced solubility in polar solvents due to its hydrogen-bonding capacity, while the methyl group introduces steric and electronic effects that modulate reactivity. This compound is primarily utilized in pharmaceutical research as a precursor for kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
3-methyl-4-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-8-12(13)3-2-11(10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNVAVZLVDMLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(morpholin-4-ylmethyl)aniline typically involves the reaction of 3-methyl-4-nitroaniline with morpholine in the presence of a reducing agent. The nitro group is first reduced to an amine, followed by the introduction of the morpholin-4-ylmethyl group. Common reducing agents used in this process include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-Methyl-4-(morpholin-4-ylmethyl)aniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(morpholin-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the aniline ring or the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the aniline ring.
Scientific Research Applications
3-Methyl-4-(morpholin-4-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(morpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine group can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-4-(morpholin-4-ylmethyl)aniline (CAS: 494777-08-1)
- Molecular Formula : C11H15ClN2O (MW: 226.70 g/mol)
- The chlorine atom reduces basicity compared to the methyl analog, influencing protonation states under physiological conditions .
- Applications : Investigated in kinase inhibition studies due to its ability to form halogen bonds with target proteins .
3-(Morpholin-4-ylmethyl)aniline (CAS: 123207-48-7)
3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8)
N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (Compound 2g, )
- Molecular Formula : C16H15ClN4O2 (MW: 330.77 g/mol)
- Key Differences: Introduction of a nitroso (-NO) group at the 2-position increases electrophilicity, enabling covalent interactions with nucleophilic residues. The 4-chlorophenyl group enhances π-π stacking interactions in protein binding .
- Applications : Studied for its redox-active properties in medicinal chemistry .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituents | Solubility (Polar Solvents) | Key Applications |
|---|---|---|---|---|---|---|
| 3-Methyl-4-(morpholin-4-ylmethyl)aniline | 112900-82-0 | C12H17N2O | 205.28 | 3-Me, 4-morpholinylmethyl | High | Kinase inhibitors |
| 3-Chloro-4-(morpholin-4-ylmethyl)aniline | 494777-08-1 | C11H15ClN2O | 226.70 | 3-Cl, 4-morpholinylmethyl | Moderate | Halogen-bonding ligands |
| 3-(Morpholin-4-ylmethyl)aniline | 123207-48-7 | C11H16N2O | 192.26 | 3-morpholinylmethyl | High | Catalysis, coordination |
| 3-Methyl-4-(2-methylphenoxy)aniline | 860573-00-8 | C14H15NO | 213.28 | 3-Me, 4-(2-Me-phenoxy) | Low | Polymer intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
